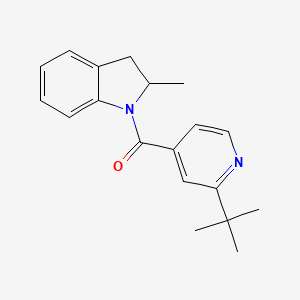![molecular formula C19H20N2O5 B4131740 2-(Benzylamino)-3-{[2-(methoxycarbonyl)phenyl]carbamoyl}propanoic acid](/img/structure/B4131740.png)
2-(Benzylamino)-3-{[2-(methoxycarbonyl)phenyl]carbamoyl}propanoic acid
Overview
Description
2-(Benzylamino)-3-{[2-(methoxycarbonyl)phenyl]carbamoyl}propanoic acid is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a benzyl group and a methoxycarbonylphenyl group attached to an asparagine backbone
Mechanism of Action
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzylamino)-3-{[2-(methoxycarbonyl)phenyl]carbamoyl}propanoic acid typically involves the reaction of asparagine with benzyl chloride and 2-(methoxycarbonyl)phenylboronic acid under specific conditions. The reaction is often catalyzed by palladium in the presence of a base such as potassium carbonate. The reaction conditions include:
- Temperature: 80-100°C
- Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
- Reaction Time: 12-24 hours
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2-(Benzylamino)-3-{[2-(methoxycarbonyl)phenyl]carbamoyl}propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or phenyl derivatives.
Scientific Research Applications
2-(Benzylamino)-3-{[2-(methoxycarbonyl)phenyl]carbamoyl}propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of complex molecules.
Comparison with Similar Compounds
- N~2~-benzyl-N~4~-[2-(methoxycarbonyl)phenyl]glycine
- N~2~-benzyl-N~4~-[2-(methoxycarbonyl)phenyl]alanine
- N~2~-benzyl-N~4~-[2-(methoxycarbonyl)phenyl]valine
Comparison: 2-(Benzylamino)-3-{[2-(methoxycarbonyl)phenyl]carbamoyl}propanoic acid is unique due to its asparagine backbone, which imparts specific properties such as increased solubility and reactivity. Compared to its analogs, this compound may exhibit different biological activities and chemical reactivity, making it a valuable compound for diverse applications.
Properties
IUPAC Name |
2-(benzylamino)-4-(2-methoxycarbonylanilino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c1-26-19(25)14-9-5-6-10-15(14)21-17(22)11-16(18(23)24)20-12-13-7-3-2-4-8-13/h2-10,16,20H,11-12H2,1H3,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAEKTFUHXXCOHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CC(C(=O)O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-dimethyl-5-nitro-6-(4-{[4-(propan-2-yl)phenyl]carbonyl}piperazin-1-yl)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4131670.png)

![1-(4-acetyl-5-methyl-1,3-thiazol-2-yl)-3-[(3-methylphenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B4131700.png)
![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-({[(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4131701.png)

![N-(4-{[(2,4-difluorophenyl)carbamoyl]amino}phenyl)-4-methylbenzenesulfonamide](/img/structure/B4131715.png)
![2-{4-allyl-5-[(2,6-dichlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}phenol](/img/structure/B4131723.png)
![1-[2-(ethylthio)benzoyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4131732.png)
![N-[2-(4-morpholinylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4131746.png)

![N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-naphthalen-1-ylacetamide](/img/structure/B4131766.png)
![1-[1-(2,5-dimethoxyphenyl)ethyl]-3-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea](/img/structure/B4131771.png)
![N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)phenyl]alaninamide](/img/structure/B4131783.png)
![1-(diphenylmethyl)-4-[(2-ethoxyphenyl)carbonothioyl]piperazine](/img/structure/B4131784.png)
